molecular formula C30H62Cl5N5O21 B3026890 Chitopentaose (pentahydrochloride) CAS No. 117467-64-8

Chitopentaose (pentahydrochloride)

Cat. No.: B3026890
CAS No.: 117467-64-8
M. Wt: 1006.1 g/mol
InChI Key: CQDWTALLCUNVFU-MNZPGXLZSA-N
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Mechanism of Action

Target of Action

Chitopentaose (Pentahydrochloride) is a chitosan oligosaccharide . Its primary target is the gene encoding chitinase B (FjchiB) . Chitinase B is an enzyme that catalyzes the hydrolysis of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose .

Mode of Action

Chitopentaose (Pentahydrochloride) acts as a substrate for chitinase B . This interaction leads to the hydrolysis of the chitopentaose, resulting in the production of glucosamine units . This process is crucial in the degradation of chitin, contributing to the recycling of carbon and nitrogen in nature .

Biochemical Pathways

The hydrolysis of chitopentaose by chitinase B is part of the chitin degradation pathway . This pathway plays a significant role in various biological processes, including the recycling of nutrients in ecosystems and the regulation of pathogenicity in chitin-containing pathogens . The degradation of chitopentaose also results in the formation of chitooligosaccharides, which have been shown to have various biological activities, including anti-inflammatory effects .

Pharmacokinetics

Studies on similar chitooligosaccharides suggest that they are rapidly absorbed when administered orally, reaching peak plasma concentrations within approximately 1 hour . The absolute oral bioavailability of similar chitooligosaccharides has been reported to be between 0.32% and 0.52%

Result of Action

Chitopentaose (Pentahydrochloride) has been shown to have an anti-inflammatory effect . In addition, it has been found to inhibit hepatocellular carcinoma by inducing mitochondrial-mediated apoptosis and suppressing protective autophagy . This suggests that chitopentaose (Pentahydrochloride) could potentially be used as a therapeutic agent for inflammatory diseases and cancer .

Action Environment

The action of chitopentaose (Pentahydrochloride) can be influenced by various environmental factors. For instance, its stability and solubility can be affected by temperature and moisture . It is recommended to store chitopentaose (Pentahydrochloride) at room temperature in a dry and well-ventilated place

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitopentaose (pentahydrochloride) is typically synthesized through the enzymatic degradation of chitosan. This process involves the use of specific enzymes such as chitinase, which cleave the chitosan polymer into smaller oligosaccharides . The enzymatic preparation is favored due to its environmentally friendly nature and ability to produce well-defined oligosaccharides .

Industrial Production Methods: Industrial production of chitopentaose (pentahydrochloride) involves the use of bioreactors where chitosan is subjected to enzymatic hydrolysis under controlled conditions. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Chitopentaose (pentahydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of chitopentaose, while reduction can yield reduced forms with different functional groups .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDWTALLCUNVFU-MNZPGXLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62Cl5N5O21
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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